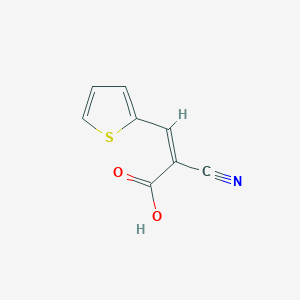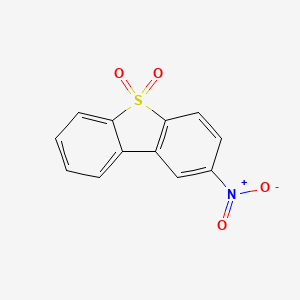
Diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines It is characterized by the presence of a pyridine ring substituted with diethyl ester groups at the 3 and 5 positions, methyl groups at the 2 and 6 positions, and a trichloromethyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate can be achieved through the Hantzsch reaction. This involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as KF/Al2O3 can enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include methanesulfonic acid and sodium nitrite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce compounds with different functional groups at the 4 position .
Aplicaciones Científicas De Investigación
Diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. For example, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby affecting various physiological processes. The trichloromethyl group plays a crucial role in its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Lacks the trichloromethyl group and has different chemical properties.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar structure but different functional groups at the 4 position.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Contains an additional methyl group at the 4 position.
Uniqueness
Diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
6644-90-2 |
|---|---|
Fórmula molecular |
C14H16Cl3NO4 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C14H16Cl3NO4/c1-5-21-12(19)9-7(3)18-8(4)10(13(20)22-6-2)11(9)14(15,16)17/h5-6H2,1-4H3 |
Clave InChI |
PYCAAKOOCOXMOP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C(=C1C(Cl)(Cl)Cl)C(=O)OCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972102.png)

![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11972111.png)

![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972132.png)

![(2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11972150.png)

![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11972157.png)

![3-chloro-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11972176.png)
![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972181.png)
